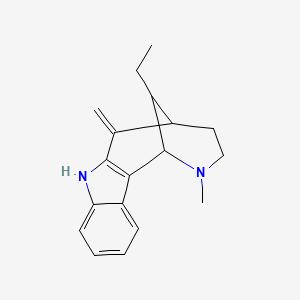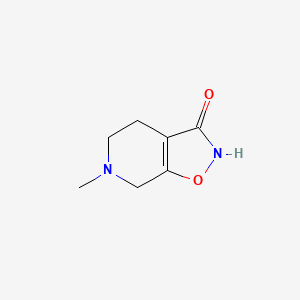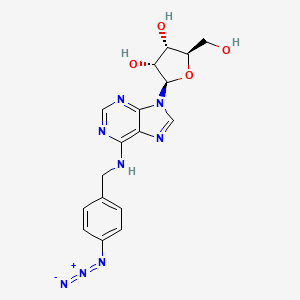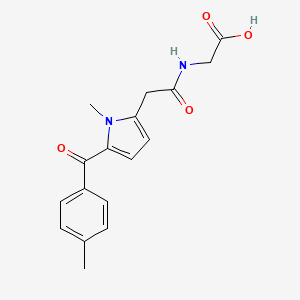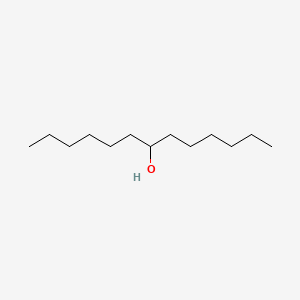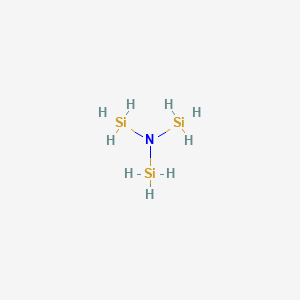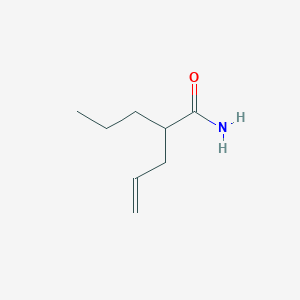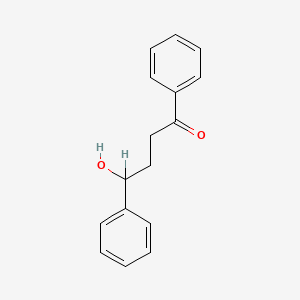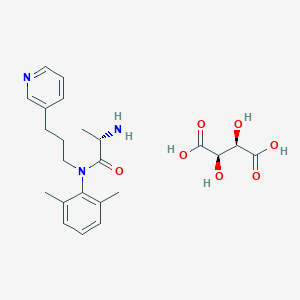
Milacainide tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Milacainide tartrate is an amino acid amide.
Applications De Recherche Scientifique
Metal-Organic Frameworks in Ocular Therapeutics
- Metal-organic frameworks (MOFs), including UiO-67 and MIL-100 (Fe), show promise as nanocarriers for intraocular drug delivery, potentially applicable for chronic glaucoma treatment with drugs like brimonidine tartrate. These MOFs exhibit high loading capacity and extended release kinetics, offering an improvement over traditional drug delivery methods (Gandara-Loe et al., 2019).
Magnetic Ionic Liquids in Microextraction
- Magnetic ionic liquids (MILs) are increasingly used due to their unique properties in the presence of magnetic fields. A novel stirring-assisted drop-breakup microextraction approach using MILs demonstrates high efficiency and accuracy in extracting small molecules, including pharmaceuticals, from aqueous matrices (Chatzimitakos et al., 2016).
Environmental Applications
- In environmental sciences, tartrate compounds are studied for their ability to remove contaminants. For instance, tartrazine removal from aqueous solutions has been explored using various methods like adsorption on hen feathers (Mittal et al., 2007) and sawdust (Banerjee & Chattopadhyaya, 2017).
Indicator-Displacement Assays
- Indicator-displacement assays have been developed to study reactions producing tartrate and create tartrate test strips. This method is useful for both kinetic studies and practical applications like developing test strips (Nguyen et al., 2004).
Biomedical Research
- In biomedical research, tartrate compounds are examined for their interactions with various biological systems. For instance, the interaction between tartrazine and serum albumins has been studied, providing insights into the mechanism of tartrazine toxicity (Pan et al., 2011).
Phytoremediation
- Tartrate's role in phytoremediation has been investigated. Studies show the influence of tartrate on the distribution of heavy metals like Cd, Cu, Pb, and Zn in contaminated soils and plants like Paulownia tomentosa (Doumett et al., 2010).
Propriétés
Nom du produit |
Milacainide tartrate |
|---|---|
Formule moléculaire |
C23H31N3O7 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H25N3O.C4H6O6/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m01/s1 |
Clé InChI |
UKFWRCBTXJZERY-RAUFAAFNSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@H](C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)
